(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid
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Overview
Description
®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester is a compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is known for its unique structural features, which include a piperazine ring substituted with a methyl group and a fluorenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester typically involves the protection of the amino groups in the piperazine ring using the fluorenylmethoxycarbonyl (Fmoc) group. One common method involves the reaction of the corresponding protected amino acid with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The Fmoc group is known for its stability under acidic conditions and its ease of removal under basic conditions, making it a popular choice for protecting amino groups during peptide synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and scalable production of peptides and peptide derivatives, including ®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester. The Fmoc protection strategy is widely employed in these processes due to its compatibility with automated systems and its ability to produce high-purity products .
Chemical Reactions Analysis
Types of Reactions
®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperazine ring or the fluorenylmethyl ester group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deprotected amines or reduced functional groups.
Scientific Research Applications
®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of ®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino groups during synthesis, allowing for selective reactions to occur. Upon deprotection, the free amine groups can interact with biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lysine: A commonly used Fmoc-protected amino acid in solid-phase peptide synthesis.
Uniqueness
®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester is unique due to its specific combination of a piperazine ring, a methyl group, and a fluorenylmethyl ester group
Properties
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-22-10-11-23(12-19(22)20(24)25)21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,24,25)/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKLPDXPWJKDCQ-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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